MFCD01464893
Overview
Description
The compound identified by the code “MFCD01464893” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD01464893” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle significant quantities of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD01464893” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
“MFCD01464893” has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD01464893” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It influences biochemical pathways, leading to the desired effects.
Conclusion
Understanding the compound “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action. Its unique properties make it valuable in various scientific and industrial fields.
Properties
IUPAC Name |
4-hydroxy-3-(4-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,21-22H/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZSIMVRMAGATM-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417090 | |
Record name | AC1NT0OF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-64-8 | |
Record name | AC1NT0OF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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